2-(7-fluoro-1-benzothiophen-3-yl)acetic acid
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Overview
Description
2-(7-fluoro-1-benzothiophen-3-yl)acetic acid is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom at the 7th position of the benzothiophene ring and an acetic acid group at the 3rd position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1-benzothiophen-3-yl)acetic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-fluorobenzene and thiophene-2-carboxylic acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Acetic Acid Group: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced reaction conditions such as microwave irradiation or flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-fluoro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(7-fluoro-1-benzothiophen-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(7-fluoro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The acetic acid group may facilitate binding to active sites of enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(7-chloro-1-benzothiophen-3-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(7-methyl-1-benzothiophen-3-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
2-(7-bromo-1-benzothiophen-3-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(7-fluoro-1-benzothiophen-3-yl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom also enhances the compound’s ability to interact with biological targets, potentially leading to improved bioactivity.
Properties
CAS No. |
1542649-71-7 |
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Molecular Formula |
C10H7FO2S |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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